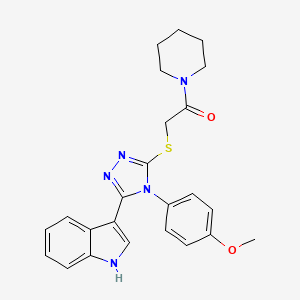

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone

説明

This compound is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5, a 4-methoxyphenyl group at position 4, and a thioether linkage to a piperidin-1-yl ethanone moiety.

特性

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2S/c1-31-18-11-9-17(10-12-18)29-23(20-15-25-21-8-4-3-7-19(20)21)26-27-24(29)32-16-22(30)28-13-5-2-6-14-28/h3-4,7-12,15,25H,2,5-6,13-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLUONSDUITDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCCC3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

化学反応の分析

Functional Group Reactivity

The compound’s reactivity is dominated by its triazole ring, thioether linkage, and piperidine moiety:

Triazole Ring Reactions

-

Electrophilic Substitution : The triazole’s nitrogen atoms participate in coordination chemistry, enabling metal complex formation (e.g., with Cu²⁺ or Zn²⁺).

-

Oxidation : Under strong oxidizing conditions (e.g., H₂O₂, acidic media), the thioether (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-).

Piperidine Modifications

-

N-Alkylation/Acylation : The piperidine’s tertiary amine undergoes alkylation with alkyl halides or acylation with acyl chlorides, enhancing solubility or bioactivity .

Indole and Methoxyphenyl Interactions

-

Electrophilic Aromatic Substitution : The indole’s C3 position and methoxyphenyl’s para position are susceptible to bromination or nitration .

Biological Activity via Chemical Interactions

The compound demonstrates enzyme inhibition through targeted interactions:

Note : Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the aryl ring show enhanced inhibition .

Stability and Degradation Pathways

-

Thermal Stability : Stable up to 200°C; decomposition occurs via cleavage of the thioether bond.

-

Photodegradation : Exposure to UV light induces C-S bond homolysis, forming radicals detectable via ESR spectroscopy.

Future Research Directions

科学的研究の応用

Structural Overview

This compound contains a triazole ring, an indole moiety, and a piperidine group. The presence of these functional groups is associated with various biological activities:

- Triazole Ring : Known for its role in antifungal and antibacterial agents.

- Indole Moiety : Often linked to neuroprotective and anticancer properties.

- Piperidine Group : Enhances pharmacological activity through receptor interactions.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit broad-spectrum antimicrobial properties. The compound has been studied for its potential as an antibacterial agent against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.25 μg/mL |

| Compound B | E. coli | 0.5 μg/mL |

| Compound C | Candida albicans | 0.01 μg/mL |

Studies have shown that compounds containing the triazole scaffold can be more effective than traditional antibiotics, with some exhibiting MIC values significantly lower than established drugs like ciprofloxacin .

Antifungal Properties

The compound's triazole structure is particularly relevant for its antifungal activity. Research has highlighted that triazole derivatives can inhibit fungal growth effectively.

Table 2: Antifungal Activity of Triazole Derivatives

| Compound | Fungal Strain | Inhibitory Concentration (IC50) |

|---|---|---|

| Compound D | Candida albicans | 0.0087 g/L |

| Compound E | Aspergillus flavus | 0.0195 g/L |

| Compound F | Fusarium oxysporum | 50 mg/L |

These findings suggest that the incorporation of the triazole-thioether moiety enhances antifungal activity compared to other compounds lacking this structure .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that various triazole derivatives can induce apoptosis in cancer cell lines.

Table 3: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Compound G | MKN-45 | 51 |

| Compound H | H460 | 72 |

| Compound I | HT-29 | 130 |

Research has demonstrated that certain derivatives exhibit IC50 values significantly lower than established chemotherapeutics like sorafenib, indicating their potential as effective anticancer agents .

Case Studies

Several studies have documented the efficacy of compounds similar to 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone:

- Antimicrobial Efficacy Study : A study published in the journal Pharmaceuticals demonstrated that triazole derivatives showed enhanced antibacterial activity against resistant strains compared to conventional antibiotics .

- Antifungal Activity Review : A comprehensive review highlighted the effectiveness of various triazole compounds against fungal pathogens, underscoring their role in developing new antifungal therapies .

- Cancer Therapeutics Research : Research published in Journal of Medicinal Chemistry indicated that certain triazole derivatives could selectively inhibit cancer cell proliferation, suggesting their use in targeted cancer therapies .

作用機序

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Key Observations :

- The piperidin-1-yl ethanone group may improve solubility and blood-brain barrier penetration compared to phenyl- or allyl-substituted analogs .

- Electron-withdrawing groups (e.g., methoxy in R4) modulate triazole reactivity and binding affinity .

Physicochemical Properties

| Property | Target Compound | 1-Phenylethanone Analog | Pyridin-4-yl Analog |

|---|---|---|---|

| Molecular Weight | ~450–470 (estimated) | ~424 | ~395 |

| LogP (Predicted) | ~3.5–4.0 | ~3.8 | ~2.9 |

| Hydrogen Bond Acceptors | 6 | 5 | 5 |

Notes:

- Higher LogP in the target compound suggests improved lipid membrane permeability compared to pyridine analogs.

生物活性

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound integrates multiple functional groups, including indole and triazole moieties, which are known for their diverse pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 461.6 g/mol . Its structural complexity suggests that it may interact with various biological targets, influencing multiple pathways.

| Property | Value |

|---|---|

| Molecular Formula | C25H27N5O2S |

| Molecular Weight | 461.6 g/mol |

| IUPAC Name | 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(piperidin-1-yl)ethanone |

| CAS Number | 852145-43-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The indole and triazole rings can modulate enzyme activity and cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis. Specifically, studies have indicated that triazole derivatives can bind to voltage-gated sodium channels (VGSCs) and GABA receptors, similar to established anticonvulsants like phenytoin and carbamazepine .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anticonvulsant Activity : Triazole derivatives have been investigated for their anticonvulsant properties. In animal models, compounds with similar structures have shown significant protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ) .

- Antimicrobial Activity : The incorporation of the triazole moiety has been linked to enhanced antimicrobial properties. For example, derivatives have demonstrated efficacy against various bacterial strains, including MRSA, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activity. Triazole derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .

Case Studies

Several studies have explored the biological efficacy of related compounds:

- Anticonvulsant Efficacy : A study reported that certain triazole derivatives exhibited significant anticonvulsant effects at dosages as low as 30 mg/kg in animal models. These compounds were found to bind effectively to VGSCs, indicating a mechanism similar to established antiepileptic drugs .

- Antimicrobial Testing : Research on triazole-thioether hybrids revealed potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated an MIC of 0.125 μg/mL against Staphylococcus aureus, outperforming conventional treatments .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step heterocyclization, starting with acylation of indole-3-butanoic acid derivatives, followed by hydrazinolysis and nucleophilic addition of phenylisothiocyanate. Cyclization under alkaline conditions forms the triazole-thiol core. Optimization includes adjusting reaction temperatures (e.g., 80–100°C for hydrazinolysis), solvent selection (ethanol/water mixtures), and stoichiometric ratios of reagents. Catalytic bases like NaOH improve cyclization efficiency . For thioether linkage formation, alkylation with chloroacetic acid derivatives under reflux in polar aprotic solvents (e.g., DMF) is recommended .

Q. Which analytical methods are most reliable for confirming structural identity and purity?

- IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at 2550–2600 cm⁻¹ for thiol intermediates, C=O at 1680–1720 cm⁻¹).

- 1H NMR : Confirms substituent positions (e.g., indole NH at δ 10–12 ppm, methoxy protons at δ 3.7–3.9 ppm).

- HPLC-DAD/MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI-MS).

- Elemental Analysis : Ensures stoichiometric C/H/N/S ratios .

Q. How should researchers design initial biological screening assays for this compound?

Prioritize kinase inhibition assays (e.g., anaplastic lymphoma kinase using 2XP2 ligand) and enzyme targets like cyclooxygenase-2 (PDB ligand models). Use in vitro cell viability assays (e.g., MTT) at concentrations ranging from 1–100 μM. Include positive controls (e.g., known kinase inhibitors) and triplicate measurements to assess reproducibility .

Advanced Research Questions

Q. How can computational methods predict pharmacological interactions and guide experimental design?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against kinases (e.g., 3LD6 for lanosterol 14-α-demethylase). Focus on hydrogen bonding with triazole-thiol and piperidinyl groups.

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic effects of methoxyphenyl substituents on binding affinity. Solvent models (e.g., PCM) improve accuracy .

Q. What strategies address contradictions in biological activity data across assays?

- Orthogonal Assays : Combine enzymatic assays with cellular models (e.g., Western blot for downstream kinase inhibition).

- Solubility Adjustments : Use DMSO stocks ≤0.1% to avoid solvent interference.

- Dose-Response Curves : Calculate IC50 values in triplicate to identify outliers .

Q. How do the 4-methoxyphenyl and piperidinyl groups influence target binding and pharmacokinetics?

The methoxy group enhances lipophilicity (logP ↑) and π-π stacking with aromatic kinase residues. Piperidine’s basic nitrogen facilitates salt bridge formation with aspartate/glutamate residues in active sites. Substituent effects can be quantified via Hammett σ constants or docking score comparisons with analogs .

Q. What are optimal methods for synthesizing and characterizing metal/organic salts to improve solubility?

- Inorganic Salts : React the free acid with ZnSO₄ or MgO in aqueous ethanol (1:2 ratio), then recrystallize from methanol. Confirm via TLC (Rf shift) and ICP-OES for metal content.

- Organic Salts : Use morpholine or piperidine in propan-2-ol, followed by solvent evaporation. Characterize by FTIR (loss of S-H peak) and DSC for melting point consistency .

Q. How can stability studies under stress conditions (pH, temperature) inform storage protocols?

Conduct accelerated degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。